![molecular formula C9H9F3N2O2 B1580672 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline CAS No. 41512-62-3](/img/structure/B1580672.png)
3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline
Overview
Description
3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.1752 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a dimethylamino group attached to a benzene ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline can be achieved through several methods. One common synthetic route involves the nitration of N,N-dimethyl-3-trifluoromethylaniline. This process typically requires the use of concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the dimethylamino group . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can be further functionalized.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
- Material Science: 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline can be utilized in the creation of polymer microfibers. For example, it has been embedded as nanocrystals in highly aligned poly-l-lactic acid polymer microfibers using electrospinning techniques . The incorporation of this compound in poly-l-lactic acid polymeric fibers has been confirmed spectroscopically . The compound exhibits characteristics of conjugated double bonds with typical bands within the ranges of 1660–1480 , consistent with a high degree of push–pull structural character (donor–acceptor) . As a tertiary amine, it also has C-N stretching bands from 1250 to 1020 . In the NNDM4NA spectrum, two bands appear at 1060 and 1095 . These materials can be used for high piezoelectric output voltage .
- Organic Synthesis: Nitroaromatic compounds, including derivatives of nitroaniline, are investigated for their toxicity and potential environmental impact . While this compound itself isn't explicitly mentioned in the context of synthesis, the preparation method for similar compounds such as 4-nitro-3-trifluoromethylaniline involves several steps that may be relevant . These steps include acylation, nitration, and deprotection reactions, which are common in organic synthesis .
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds to 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline include:
N,N-Dimethyl-4-nitroaniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Trifluoromethyl-4-nitroaniline: Lacks the dimethylamino group, affecting its reactivity and applications.
4-Nitroaniline: Lacks both the trifluoromethyl and dimethylamino groups, making it less versatile in certain applications.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, distinguishing it from its analogs.
Biological Activity
3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline (CAS No. 41512-62-3) is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both trifluoromethyl and nitro groups, which significantly influence its reactivity and biological interactions. The molecular formula is .
Key Features:
- Trifluoromethyl Group : Enhances lipophilicity and membrane permeability.
- Nitro Group : Often associated with biological activity due to its ability to participate in redox reactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group aids in penetrating biological membranes, allowing the compound to modulate biochemical pathways effectively.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to nervous system functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary investigations indicate that it may inhibit the proliferation of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of Gram-positive bacteria | |
Anticancer | Reduced proliferation in cancer cell lines | |
Neuroprotective | Protection against oxidative stress |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Chicago evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition at low concentrations, indicating its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Proliferation
In vitro studies published in Molecules highlighted the compound's ability to induce apoptosis in murine melanoma B16 cells. The mechanism was linked to the activation of caspase pathways, underscoring its potential as an anticancer therapeutic.
Properties
IUPAC Name |
N,N-dimethyl-4-nitro-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-13(2)6-3-4-8(14(15)16)7(5-6)9(10,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAMACFOIBEPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194396 | |
Record name | N,N-Dimethyl-4-nitro-3(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41512-62-3 | |
Record name | N,N-Dimethyl-4-nitro-3(trifluoromethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041512623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-4-nitro-3(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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